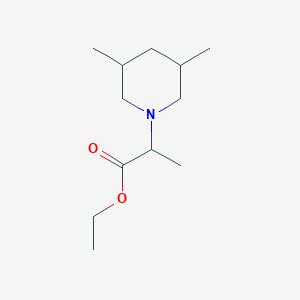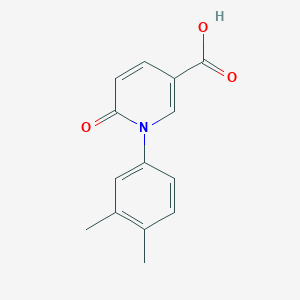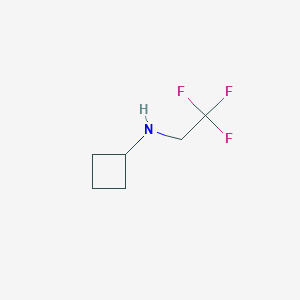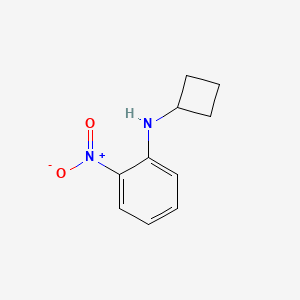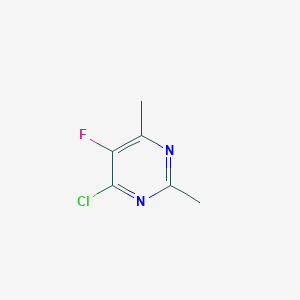
4-Chloro-5-fluoro-2,6-dimethylpyrimidine
Vue d'ensemble
Description
4-Chloro-5-fluoro-2,6-dimethylpyrimidine is a chemical compound with the molecular formula C6H6ClFN2 and a molecular weight of 160.58 . It is a pyrimidine derivative .
Molecular Structure Analysis
The molecular structure of 4-Chloro-5-fluoro-2,6-dimethylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted at the 4th position by a chlorine atom, at the 5th position by a fluorine atom, and at the 2nd and 6th positions by methyl groups .Physical And Chemical Properties Analysis
4-Chloro-5-fluoro-2,6-dimethylpyrimidine has a molecular weight of 160.58 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique
Summary of the Application
Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from 4-Chloro-5-fluoro-2,6-dimethylpyrimidine, are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
Methods of Application or Experimental Procedures
Various methods of synthesizing TFMP have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate .
Results or Outcomes
More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. Cancer Treatment
Summary of the Application
Fluorinated pyrimidines (FPs), such as 5-Fluorouracil (5-FU), are used to treat more than 2 million cancer patients each year .
Methods of Application or Experimental Procedures
Methods for 5-FU synthesis, including the incorporation of radioactive and stable isotopes to study 5-FU metabolism and biodistribution, have been reviewed .
Results or Outcomes
New insights into how FPs perturb nucleic acid structure and dynamics have resulted from both computational and experimental studies. Beyond the well-established role for inhibiting thymidylate synthase (TS) by the 5-FU metabolite 5-fluoro-2′-deoxyuridine-5′- O -monophosphate (FdUMP), recent studies have implicated new roles for RNA modifying enzymes that are inhibited by 5-FU substitution .
3. Nucleobase Standard in QSRR Study
Summary of the Application
4-Amino-5-chloro-2,6-dimethylpyrimidine, which can be synthesized from 4-Chloro-5-fluoro-2,6-dimethylpyrimidine, is used as a nucleobase standard in the systematic quantitative structure-retention relationship (QSRR) study on pyrimidines .
Methods of Application or Experimental Procedures
The QSRR study involves the correlation between the molecular descriptors (variables) and their chromatographic retention (experimental unit) .
Results or Outcomes
The results of the QSRR study can provide valuable insights into the behavior of pyrimidines in chromatographic systems .
4. Synthesis of Fluoropyridines
Summary of the Application
Fluoropyridines, which can be synthesized from 4-Chloro-5-fluoro-2,6-dimethylpyrimidine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Methods of Application or Experimental Procedures
Various methods for the synthesis of fluoropyridines have been reported. For example, the reaction of nucleophilic substitution with 4-chloro-2,3,5,6-tetrafluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine can result in diamino-difluoropyridines .
Results or Outcomes
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluoropyridines remains a challenging problem .
5. Synthesis of Fluorinated Pyridines
Summary of the Application
Fluoropyridines, which can be synthesized from 4-Chloro-5-fluoro-2,6-dimethylpyrimidine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Methods of Application or Experimental Procedures
Various methods for the synthesis of fluoropyridines have been reported. For example, the reaction of nucleophilic substitution with 4-chloro-2,3,5,6-tetrafluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine can result in diamino-difluoropyridines .
Results or Outcomes
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluoropyridines remains a challenging problem .
6. Synthesis of Fluorinated Agricultural Products
Summary of the Application
In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures .
Methods of Application or Experimental Procedures
Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
Results or Outcomes
Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .
Propriétés
IUPAC Name |
4-chloro-5-fluoro-2,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c1-3-5(8)6(7)10-4(2)9-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHODBPHCANOZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-fluoro-2,6-dimethylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



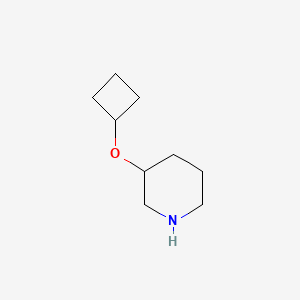
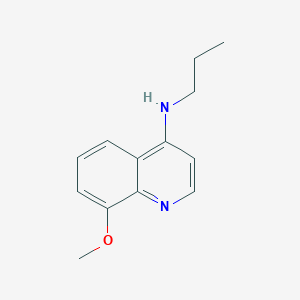
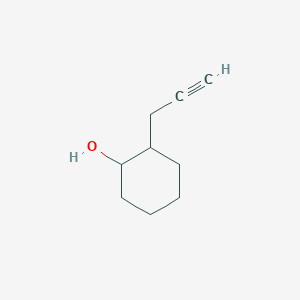
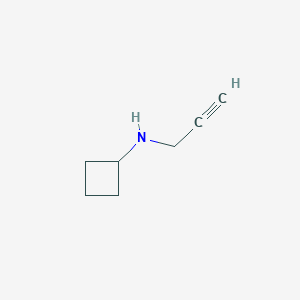
![N-[(3-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B1427948.png)
![[4-Methyl-2-(methylsulfanyl)phenyl]methanamine](/img/structure/B1427950.png)
![1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B1427953.png)
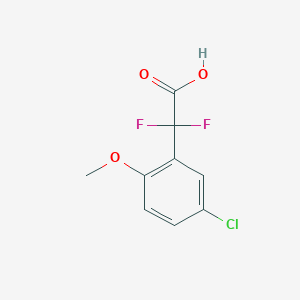
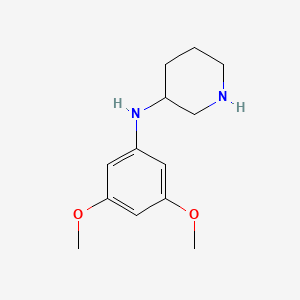
![1-[2-(2-chloro-4-formylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1427958.png)
